5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-10-8-14(22-25-10)16(23)20-13-9-15-18(19-11(13)2)24-17(21-15)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQLZRSSOIUDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(N=C3C(=C2)N=C(O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide typically involves multiple steps. One common method involves the intramolecular cyclization of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, which is synthesized from 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analog: 5-methyl-N-(4-(3-(methylcarbamoyl)-1H-indazol-6-yl)phenyl)isoxazole-3-carboxamide (CAS 1228450-69-8)
Key Differences :
- Core Heterocycle: Replaces the oxazolo[5,4-b]pyridine with an indazole-phenyl system. Indazole derivatives are known for kinase inhibition (e.g., targeting VEGF or EGFR), whereas oxazolopyridines are less common in kinase targets but may modulate CNS or anti-inflammatory pathways.
- Molecular Weight : The indazole-phenyl variant has a higher molecular weight (~423 g/mol) due to the additional carbamoyl group and indazole system, which may affect bioavailability .
Table 1: Structural and Functional Comparison
| Property | Target Compound | CAS 1228450-69-8 |
|---|---|---|
| Core Structure | Oxazolo[5,4-b]pyridine | Indazole-phenyl |
| Key Substituents | 5-methyl, 2-phenyl, isoxazole-3-carboxamide | 3-(methylcarbamoyl)-1H-indazol-6-yl, isoxazole-3-carboxamide |
| Hypothetical Target Class | CNS receptors, anti-inflammatory agents | Kinases (e.g., VEGF/EGFR) |
| Solubility (Predicted) | Moderate (lipophilic phenyl group) | Higher (polar carbamoyl group) |
Quinolone Derivative from European Patent (WO 2014/185881)
Key Differences :
- Core Structure: The patented compound is a fluoroquinolone derivative with a bicyclic pyrrolopyridine substituent. Quinolones are established antibiotics (DNA gyrase inhibitors), whereas the target compound lacks the quinolone scaffold.
- Functional Groups : The methoxy and cyclopropyl groups in the patent compound enhance bacterial target binding, unlike the methyl and phenyl groups in the target molecule.
- Synthetic Routes : The patent emphasizes cyclopropanation and fluorination steps, which are absent in the synthesis of the target compound .
Research Implications and Limitations
While structural analogs like CAS 1228450-69-8 and the quinolone derivative share heterocyclic motifs, their pharmacological profiles diverge significantly due to core scaffold differences. The target compound’s oxazolo-pyridine system may offer unique selectivity in CNS or anti-inflammatory applications, whereas the indazole analog’s carbamoyl group could optimize kinase binding. Limited empirical data in the provided evidence necessitates further experimental validation of these hypotheses .
Biological Activity
5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological activities, supported by research findings and data tables.
Structural Characteristics
The compound features a complex structure characterized by the following components:
- Isoxazole Ring : A five-membered heterocyclic ring containing nitrogen and oxygen.
- Pyridine Moiety : Contributes to the compound's aromaticity and potential interactions with biological targets.
- Carboxamide Group : Enhances solubility and may influence biological activity.
The molecular formula of this compound is with a molecular weight of approximately 342.36 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Isoxazole Ring : Utilizing appropriate precursors to construct the isoxazole framework.
- Pyridine Substitution : Incorporating the pyridine moiety through electrophilic substitution reactions.
- Carboxamide Formation : Finalizing the structure with carboxamide functionalization.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Properties : Some studies have shown that isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or interfering with cell cycle progression.
- Anti-inflammatory Effects : The presence of specific functional groups may enhance the compound's ability to modulate inflammatory pathways.
Case Studies
- Anticancer Activity :
-
Mechanistic Insights :
- Research utilizing molecular docking studies revealed that this compound interacts with specific targets involved in cancer signaling pathways. This interaction may lead to inhibition of tumor growth .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-N-(4-(methylthio)phenyl)isoxazole-3-carboxamide | Para-methylthio substitution | Antimicrobial, anticancer |
| 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide | Trifluoromethyl group | Enhanced lipophilicity |
| N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide | Acetamide group | Potential anti-inflammatory |
Q & A
Q. What are the key synthetic steps for synthesizing 5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step reactions:
Core Formation : Construct the oxazolo[5,4-b]pyridine ring via cyclization of precursor amines or ketones under acidic or basic conditions .
Isoxazole Coupling : Introduce the 5-methylisoxazole-3-carboxamide moiety through amide bond formation, typically using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or THF) .
Functionalization : Install substituents (e.g., methyl or phenyl groups) via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. Optimization Tips :
- Control temperature (60–100°C) to avoid side reactions like ring-opening of the oxazole .
- Use HPLC to monitor reaction progress and ensure intermediates are >90% pure before proceeding .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the oxazole (δ 6.5–7.5 ppm) and pyridine rings (δ 8.0–9.0 ppm). Amide protons typically appear at δ 8.5–10.0 ppm .
- ¹³C NMR : Confirm carbonyl groups (amide C=O at ~165–170 ppm) and aromatic carbons .
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% target peak area) .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₂₀H₁₆N₄O₃, exact mass 360.1218) .
Q. Which functional groups in this compound are most critical for its biological activity?
Answer:
- Oxazolo[5,4-b]pyridine Core : Essential for π-π stacking with hydrophobic enzyme pockets .
- Isoxazole-3-carboxamide : The amide group facilitates hydrogen bonding with targets (e.g., kinases), while the isoxazole’s electronegativity enhances binding selectivity .
- 5-Methyl Substituents : Improve metabolic stability by reducing oxidative degradation .
Q. What common side reactions occur during synthesis, and how can they be mitigated?
Answer:
- Oxazole Ring-Opening : Occurs under strong acidic/basic conditions. Mitigation: Use mild reagents (e.g., pyridine for acid scavenging) and low temperatures (0–25°C) .
- Amide Hydrolysis : Minimize exposure to aqueous environments during coupling steps; employ anhydrous solvents and molecular sieves .
- Byproduct Formation : Monitor via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for a target enzyme?
Answer: Methodology :
Vary Substituents : Modify the phenyl group (oxazolo-pyridine) and isoxazole methyl groups to assess steric/electronic effects .
Assay Conditions :
- Use enzymatic assays (e.g., fluorescence polarization) to measure IC₅₀ values against related targets (e.g., kinases vs. phosphatases) .
- Compare binding kinetics via surface plasmon resonance (SPR) .
Computational Modeling : Perform docking simulations (e.g., AutoDock) to predict interactions with active sites .
Q. Example SAR Findings :
- Electron-withdrawing groups on the phenyl ring enhance kinase inhibition but reduce solubility. Balance via hydrophilic substituents (e.g., -OMe) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Answer:
- Standardize Assays : Replicate experiments using identical buffer conditions (e.g., pH 7.4, 1 mM ATP for kinase assays) .
- Control for Purity : Ensure compound purity (>95% via HPLC) to exclude confounding effects from impurities .
- Cross-Validate : Use orthogonal methods (e.g., SPR and ITC) to confirm binding affinities .
Q. What strategies evaluate the compound’s stability under physiological conditions?
Answer:
- In Vitro Stability :
- Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS .
- Microsomal Stability : Use liver microsomes to assess CYP-mediated metabolism .
- pH Sensitivity : Test solubility and integrity in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 .
Q. What mechanistic insights exist regarding this compound’s interaction with biological targets?
Answer:
- Enzyme Inhibition : The oxazolo-pyridine core binds ATP pockets in kinases (e.g., EGFR), while the isoxazole amide stabilizes the inactive conformation via hydrogen bonding .
- Receptor Antagonism : Molecular dynamics simulations suggest the compound blocks allosteric sites in GPCRs (e.g., serotonin receptors) by occupying hydrophobic subpockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
